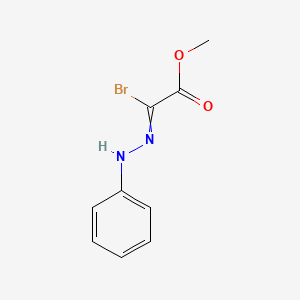
Methyl bromo(2-phenylhydrazinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bromo(2-phenylhydrazinylidene)acetate is a chemical compound that combines the structural features of both methyl bromoacetate and phenylhydrazine
Preparation Methods
The synthesis of methyl bromo(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl bromoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol to achieve the desired product.
Chemical Reactions Analysis
Methyl bromo(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylhydrazine moiety can be oxidized to form azo compounds.
Reduction Reactions: The hydrazone linkage can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl bromo(2-phenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: It can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl bromo(2-phenylhydrazinylidene)acetate involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the phenylhydrazine moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Methyl bromo(2-phenylhydrazinylidene)acetate can be compared with other similar compounds such as:
Methyl bromoacetate: A simpler compound with a bromo group and an ester functionality.
Phenylhydrazine: A compound with a hydrazine moiety attached to a phenyl ring.
Methyl 2-bromoacetate: A compound with a bromo group and an ester functionality, similar to methyl bromoacetate but with a different substitution pattern.
The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
848476-92-6 |
|---|---|
Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 2-bromo-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI Key |
VBRAOPGNWSEVQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
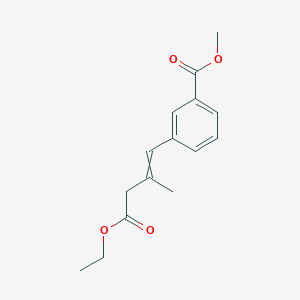
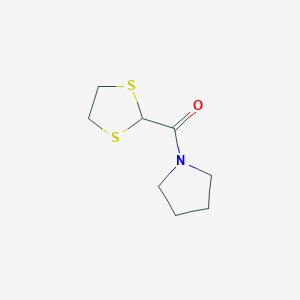
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
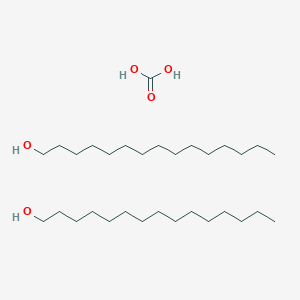
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
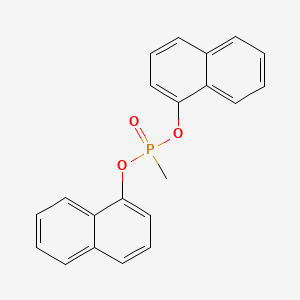
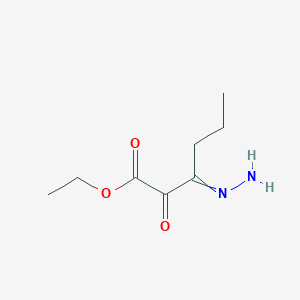

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
